molecular formula C5H9N3O3 B13831467 N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine

Katalognummer: B13831467
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: MOZOXQJRNRYNQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine is a compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine typically involves the reaction of 1,3-dihydroxy-4,5-dimethylimidazole with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole derivatives .

Wissenschaftliche Forschungsanwendungen

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives.

Eigenschaften

Molekularformel

C5H9N3O3

Molekulargewicht

159.14 g/mol

IUPAC-Name

N-(1,3-dihydroxy-4,5-dimethylimidazol-2-ylidene)hydroxylamine

InChI

InChI=1S/C5H9N3O3/c1-3-4(2)8(11)5(6-9)7(3)10/h9-11H,1-2H3

InChI-Schlüssel

MOZOXQJRNRYNQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(C(=NO)N1O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.